molecular formula C10H8ClNO4 B14314856 Methyl 2-chloro-3-(3-nitrophenyl)prop-2-enoate CAS No. 111041-32-8

Methyl 2-chloro-3-(3-nitrophenyl)prop-2-enoate

Cat. No.: B14314856
CAS No.: 111041-32-8
M. Wt: 241.63 g/mol
InChI Key: QRNOOLGPCHYFDM-UHFFFAOYSA-N
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Description

Methyl 2-chloro-3-(3-nitrophenyl)prop-2-enoate is an organic compound with the molecular formula C10H8ClNO4 It is a derivative of cinnamic acid and is characterized by the presence of a nitro group and a chlorine atom on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-chloro-3-(3-nitrophenyl)prop-2-enoate can be synthesized through the esterification of 2-nitrobenzoic acid with methanol . The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-3-(3-nitrophenyl)prop-2-enoate undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium amide or thiolates can be used under basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Products include derivatives with different substituents replacing the chlorine atom.

    Reduction: The primary product is the corresponding amine derivative.

    Oxidation: Various oxidized forms of the compound, depending on the specific oxidizing agent used.

Scientific Research Applications

Methyl 2-chloro-3-(3-nitrophenyl)prop-2-enoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a precursor for drug development.

    Material Science: It is used in the development of novel materials with specific properties.

    Biological Studies: The compound is investigated for its interactions with biological molecules and potential biological activities.

Mechanism of Action

The mechanism of action of methyl 2-chloro-3-(3-nitrophenyl)prop-2-enoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chlorine atom can participate in substitution reactions, leading to the formation of new compounds with different biological activities. The exact pathways and molecular targets depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(3-methylphenyl)prop-2-enoate: Similar structure but with a methyl group instead of a nitro group.

    Methyl (2E)-3-(2-nitrophenyl)prop-2-enoate: Similar structure but with the nitro group in a different position.

    Methyl 2-(3-chlorophenyl)prop-2-enoate: Similar structure but without the nitro group.

Uniqueness

Methyl 2-chloro-3-(3-nitrophenyl)prop-2-enoate is unique due to the presence of both a nitro group and a chlorine atom on the aromatic ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

CAS No.

111041-32-8

Molecular Formula

C10H8ClNO4

Molecular Weight

241.63 g/mol

IUPAC Name

methyl 2-chloro-3-(3-nitrophenyl)prop-2-enoate

InChI

InChI=1S/C10H8ClNO4/c1-16-10(13)9(11)6-7-3-2-4-8(5-7)12(14)15/h2-6H,1H3

InChI Key

QRNOOLGPCHYFDM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])Cl

Origin of Product

United States

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